molecular formula C17H13F2NOS2 B6477351 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide CAS No. 2640978-72-7

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide

Cat. No.: B6477351
CAS No.: 2640978-72-7
M. Wt: 349.4 g/mol
InChI Key: ALCVXBDPIRALTD-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is an organic compound that is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 .


Synthesis Analysis

2,2’-Bithiophene is typically prepared by cross-coupling starting from 2-halo thiophenes . In a study, 2,2’-Bithiophene and thieno [3,2-b]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

X-ray crystallography shows that the two rings of 2,2’-Bithiophene are coplanar . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .


Chemical Reactions Analysis

In a study, new acetylene, butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene derivatives with one, two or six bithiophenyl moieties have been obtained .


Physical And Chemical Properties Analysis

2,2’-Bithiophene has a molar mass of 166.26 g·mol−1 . It has a melting point of 31.1 °C and a boiling point of 260 °C .

Scientific Research Applications

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide has been used in a variety of scientific research applications. It has been used in the study of the structure and function of proteins and other biological molecules. It has also been used in the study of the structure and function of enzymes and other proteins involved in cellular processes. Additionally, it has been used in the study of the effects of drugs on the body, as well as the study of the mechanisms of action of drugs.

Advantages and Limitations for Lab Experiments

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for researchers. Additionally, it has a wide range of applications in scientific research, which makes it a useful tool for researchers. However, it has a number of limitations, such as its limited solubility in water, which can limit its use in certain experiments.

Future Directions

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide has a number of potential future directions for research. One potential future direction is to further explore its interaction with proteins and other biological molecules, as well as its effects on the structure and function of proteins and other cellular processes. Additionally, further research could be done on its potential applications in drug discovery, as well as its potential use as a therapeutic agent. Further research could also be done on its potential use as a tool for diagnosis and treatment of diseases. Additionally, further research could be done on its potential use in the study of the interactions between drugs and the body.

Synthesis Methods

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide is synthesized through a multi-step process. The first step involves the reaction of 2-thienyl-2,6-difluorobenzamide with ethyl trifluoromethanesulfonate in the presence of a base. This reaction results in the formation of the desired product, this compound. The second step involves the hydrolysis of the product using an acid, which results in the formation of the desired product.

Properties

IUPAC Name

2,6-difluoro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NOS2/c18-12-3-1-4-13(19)16(12)17(21)20-9-8-11-6-7-15(23-11)14-5-2-10-22-14/h1-7,10H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCVXBDPIRALTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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